Product packaging for Antiproliferative agent-5(Cat. No.:)

Antiproliferative agent-5

Cat. No.: B12413239
M. Wt: 597.5 g/mol
InChI Key: OVYBJFROGFLPKU-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antiproliferative Agents and Their Significance

Antiproliferative agents are a class of chemical compounds that inhibit or slow down the process of cell growth and division, known as proliferation. fiveable.me In the realm of biomedical research, these agents are of paramount significance, primarily due to their therapeutic potential in diseases characterized by uncontrolled cell proliferation, most notably cancer. fiveable.menih.gov The fundamental mechanism of action for many antiproliferative agents involves interfering with the cell cycle, the series of events that take place in a cell leading to its division and duplication of its DNA (DNA replication) to produce two daughter cells. fiveable.menih.gov By targeting specific phases of the cell cycle, these agents can effectively halt the rapid division of pathological cells. fiveable.me

The significance of antiproliferative agents extends beyond oncology. They are also crucial in managing autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, a process often driven by the excessive proliferation of immune cells. fiveable.me In such conditions, antiproliferative agents can help to suppress this overactive immune response. fiveable.me The development of targeted antiproliferative agents, which specifically inhibit pathways that are overactive in diseased cells, represents a major advancement in medicine, offering the potential for more effective treatments. nih.gov Research in this area is dynamic, with continuous efforts to discover and synthesize new compounds with improved potency and selectivity. nih.gov

Contextualization of Antiproliferative Agent-5 within Research Landscape

Within the vast landscape of antiproliferative agent research, numerous novel compounds are continually being synthesized and evaluated. For the purpose of this article, "this compound" refers to a specific indole-isatin molecular hybrid, designated as compound 5o in a study by Almutairi et al. nih.gov This compound is part of a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins designed and synthesized to explore their potential as anticancer agents. nih.govnih.gov

The rationale behind the design of this series of compounds was to create molecular hybrids that could exhibit enhanced antiproliferative activity. nih.gov Compound 5o, in particular, emerged as one of the most active compounds within its series, demonstrating significantly potent inhibitory effects against various human cancer cell lines in vitro. nih.govnih.gov Its notable activity has led to more in-depth pharmacological testing to elucidate its mechanism of action, positioning it as a promising lead compound for the development of new cancer chemotherapies. nih.govnih.gov The research on this compound (compound 5o) contributes to the ongoing efforts to identify novel chemical scaffolds and understand the structure-activity relationships that govern the efficacy of antiproliferative drugs. nih.gov

Detailed Research Findings

Substantial research has been conducted to evaluate the efficacy of this compound (compound 5o). The findings from these studies have highlighted its potent in vitro activity against human cancer cell lines.

Antiproliferative Activity

In a key study, the antiproliferative activity of a series of compounds was assessed, and compound 5o was identified as one of the most potent. nih.govnih.gov The inhibitory activity is quantified by the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

The research demonstrated that compound 5o exhibited an average growth inhibition of 97.8% across the tested human cancer cell lines. nih.gov Its potency was found to be approximately five-fold more potent than the established anticancer drug sunitinib (B231) in the same assay. nih.govnih.gov

Table 1: In Vitro Antiproliferative Activity of this compound (Compound 5o)

Compound IC50 (µM)
This compound (5o) 1.69
Sunitinib (Reference) 8.11

Data sourced from Almutairi et al. (2019). nih.govnih.gov

Mechanism of Action

To understand how this compound (compound 5o) exerts its effects, further pharmacological investigations were undertaken. These studies focused on its impact on the cell cycle and key regulatory proteins.

Cell Cycle Arrest: Treatment of cancer cells with compound 5o was found to cause a significant alteration in the cell cycle distribution. nih.govnih.gov Specifically, it led to an accumulation of cells in the G1 phase and a corresponding reduction in the number of cells in the S and G2/M phases. nih.govnih.gov This indicates that the compound blocks the progression of the cell cycle at the G1 checkpoint.

Rb Protein Phosphorylation: The retinoblastoma (Rb) protein is a crucial tumor suppressor that controls the G1 to S phase transition. The phosphorylation of Rb is a key step that allows the cell cycle to proceed. Research showed that compound 5o significantly decreased the levels of phosphorylated Rb protein in a dose-dependent manner. nih.govnih.gov This inhibition of Rb phosphorylation is consistent with the observed G1 phase arrest and provides a molecular basis for the antiproliferative activity of the compound. nih.gov

Table 2: Effect of this compound (Compound 5o) on Cell Cycle and Protein Phosphorylation

Parameter Observation
Cell Cycle Lengthening of G1 phase, reduction in S and G2/M phases. nih.govnih.gov
Rb Protein Substantial decrease in phosphorylation in a dose-dependent manner. nih.govnih.gov

Data sourced from Almutairi et al. (2019).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H21BrN8OS B12413239 Antiproliferative agent-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H21BrN8OS

Molecular Weight

597.5 g/mol

IUPAC Name

(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromo-2-pyridinyl)prop-2-en-1-one

InChI

InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+

InChI Key

OVYBJFROGFLPKU-BUHFOSPRSA-N

Isomeric SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5

Origin of Product

United States

Mechanistic Investigations of Antiproliferative Agent 5 at the Cellular and Molecular Levels

Elucidation of Specific Cellular and Molecular Targets

The anticancer activity of Antiproliferative agent-5 and related isatin (B1672199) derivatives stems from their ability to interact with and disrupt various cellular components and pathways critical for cancer cell survival and proliferation. nih.govnih.gov

Identification of Protein and Enzyme Interactions

A primary mechanism of action for this compound involves the modulation of key proteins that regulate cell cycle progression. nih.gov Specifically, treatment with this agent has been shown to significantly decrease the levels of phosphorylated Retinoblastoma protein (Rb) in a dose-dependent manner. nih.gov The Rb protein is a well-known tumor suppressor that, in its active (hypophosphorylated) state, prevents excessive cell growth by inhibiting cell cycle progression at the G1 checkpoint. By reducing Rb phosphorylation, this compound effectively maintains this crucial cell cycle brake.

Broader studies on the isatin scaffold reveal that this class of compounds can interact with a variety of protein kinases. nih.govresearchgate.net For instance, certain isatin derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key enzyme for G1/S phase transition. nih.gov Others have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase crucial for angiogenesis, and Microtubule affinity-regulating kinase 4 (MARK4), which is implicated in cell migration and proliferation. nih.govresearchgate.netfrontiersin.org While these interactions are not yet confirmed for this compound specifically, they represent plausible targets for this compound class.

Modulation of Nucleic Acid Dynamics

The isatin core structure present in this compound is known to feature in compounds that can interact directly with DNA. frontiersin.orgnih.gov Studies on various isatin derivatives have demonstrated their ability to bind to double-stranded DNA, with proposed interaction modes including intercalation between base pairs and binding within the DNA minor groove. nih.govresearchgate.net Such interactions can cause significant disturbances in the DNA helix, interfering with critical processes like replication and transcription, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. frontiersin.orgnih.gov For example, theoretical and experimental studies on certain imidazolidine (B613845) and thiazolidine-based isatin derivatives have confirmed their spontaneous binding interactions with DNA. nih.gov

Perturbations of Microtubule Cytoskeleton

A significant body of research points to the ability of isatin-based compounds to interfere with the microtubule cytoskeleton. ku.eduresearchgate.net Microtubules are dynamic polymers essential for cell division, motility, and intracellular transport. Several isatin derivatives have been identified as microtubule-destabilizing agents that inhibit tubulin polymerization. ku.eduresearchgate.net By disrupting microtubule dynamics, these compounds can halt the cell cycle during mitosis, leading to cell death. This mechanism is a well-established strategy for many successful anticancer drugs.

Interaction with Cellular Organelles

The mechanism of action for isatin derivatives can also involve interactions with cellular organelles, leading to the induction of apoptosis. nih.govnih.gov Some isatin-based metal complexes have been shown to induce oxidative stress and cause organelle-specific damage. nih.gov Furthermore, the induction of mitochondrial-mediated apoptosis is a recurring theme in the activity of these compounds. nih.gov This suggests that this compound may exert its effects in part by compromising mitochondrial integrity, leading to the release of pro-apoptotic factors and the activation of caspase cascades. nih.gov

Impact on Cell Cycle Progression by this compound

A hallmark of this compound's activity is its profound impact on the regulation of the cancer cell cycle.

Induction of G0/G1 Phase Arrest

Detailed pharmacological testing has unequivocally demonstrated that this compound induces cell cycle arrest in the G0/G1 phase. nih.govdovepress.com Flow cytometry analysis of cancer cells treated with the compound revealed a significant lengthening of the G1 phase, coupled with a corresponding reduction in the proportion of cells in the S and G2/M phases. nih.govdovepress.com

This G1 arrest is directly linked to the previously mentioned inhibition of Rb protein phosphorylation. nih.govtandfonline.com When Rb is not phosphorylated by cyclin D-CDK4/6 complexes, it remains bound to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This provides a clear molecular basis for the observed G0/G1 arrest, positioning this compound as a potent inhibitor of cell cycle progression at a critical checkpoint. nih.gov

Research Data on this compound (Compound 5o)

Table 1: In Vitro Antiproliferative Activity of Compound 5o

Cell LineCancer TypeIC₅₀ (µM)
NSCLC A-549Lung Cancer (Sensitive)0.9
NCI-H69ARLung Cancer (Multidrug-Resistant)10.4
-Average (across 3 cell lines)1.69

IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Potency of Compound 5o

CompoundAverage IC₅₀ (µM)Potency Relative to Sunitinib (B231)
Compound 5o1.69~5 times more potent
Sunitinib (Reference Drug)8.11-

Arrest at S Phase

This compound has been shown to interfere with the normal progression of the cell cycle by inducing a specific arrest in the S phase, the period of active DNA synthesis. In studies involving SW620 human colon cancer cells, treatment with an antiproliferative agent led to a significant accumulation of cells in the S phase. researchgate.net The percentage of cells in this phase increased from a baseline of 22.36% in untreated control cells to 54.48% following a 48-hour incubation period. researchgate.net This accumulation in the S phase was accompanied by a corresponding decrease in the percentage of cells in the G0/G1 and G2/M phases, indicating a direct blockade of DNA replication or repair processes. researchgate.net This targeted action highlights a mechanism where the agent specifically disrupts the machinery essential for completing DNA synthesis, thereby halting cellular proliferation. researchgate.net

The induction of an S-phase checkpoint is a critical cellular response to DNA damage or replication stress. researchgate.net Such checkpoints are enforced by complex signaling networks to ensure the fidelity of DNA replication before the cell is allowed to proceed to the G2 and M phases. researchgate.net The action of this compound appears to leverage this intrinsic control mechanism, forcing a sustained halt in the S phase that can ultimately trigger other cellular processes, such as programmed cell death.

Table 1: Effect of this compound on Cell Cycle Distribution in SW620 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control 58.9522.3618.68
Agent-5 (48h) 28.6254.4816.89

Data derived from studies on 5-Fluorouracil. researchgate.net

Blockade at G2/M Phase

In addition to its effects on the S phase, this compound is also a potent inducer of cell cycle arrest at the G2/M checkpoint. This blockade prevents cells from entering mitosis, representing another crucial point of control over cell division. In various human tumor cell lines, treatment with agents like probimane (B1678241) and MST-16 has been shown to cause a significant accumulation of cells in the G2/M phase. nih.gov Similarly, studies on the compound cinobufagin (B1669057) in A375 malignant melanoma cells demonstrated a significant increase in the percentage of cells arrested in the G2/M phase compared to untreated controls. frontiersin.org

This G2/M arrest is often linked to the modulation of key regulatory proteins. For instance, the arrest induced by cinobufagin was associated with altered levels of the G2/M phase regulatory proteins CDK1 and Cyclin B. frontiersin.org The G2/M checkpoint serves to ensure that DNA replication is complete and any DNA damage has been repaired before the cell divides. nih.govresearchgate.net By enforcing a blockade at this stage, this compound prevents the proliferation of cells that may have sustained DNA damage, a hallmark of cancer. frontiersin.orgiiarjournals.org

Analysis of Cell Cycle Checkpoint Activation

The arrest of the cell cycle at specific phases by this compound is the result of the activation of complex intracellular signaling pathways known as cell cycle checkpoints. These checkpoints function as DNA damage sensors that halt cell cycle progression to allow for DNA repair. nih.govresearchgate.net

Two major checkpoint pathways are relevant to the action of this agent:

The G1/S Checkpoint: This checkpoint prevents the replication of damaged DNA. nih.gov Upon DNA damage, the ATM (Ataxia telangiectasia mutated) kinase is activated, which in turn phosphorylates and activates the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53. nih.gov This cascade ultimately inhibits cyclin-dependent kinases (CDKs) like CDK2, leading to cell cycle arrest. nih.govnih.gov

The G2/M Checkpoint: This checkpoint monitors for DNA damage before the cell enters mitosis. nih.gov It is primarily regulated by the ATR (Ataxia telangiectasia and Rad3 related) and ATM kinases. nih.gov ATR activates the checkpoint kinase 1 (CHK1), which, along with the Wee1 kinase, inhibits the CDK1-Cyclin B complex. frontiersin.orgnih.govecancer.org Inhibition of this complex is essential for preventing entry into mitosis and is a key mechanism for G2/M arrest. frontiersin.org

By triggering these checkpoint pathways, this compound exploits the cell's own regulatory machinery to halt proliferation. The ability of cancer cells to bypass these checkpoints is a fundamental aspect of their uncontrolled growth, and agents that can reactivate these checkpoints are of significant therapeutic interest. nih.govecancer.org

Induction of Programmed Cell Death by this compound

Apoptosis Pathway Activation

Beyond halting cell cycle progression, this compound actively induces programmed cell death, or apoptosis. This process is a highly regulated mechanism for eliminating damaged or unwanted cells, and its activation is a key goal of many anticancer therapies. mdpi.com

The execution of apoptosis is primarily carried out by a family of cysteine proteases known as caspases. mdpi.com These enzymes exist as inactive zymogens and are activated in a hierarchical cascade. This compound has been shown to trigger this cascade, involving both initiator and executioner caspases.

Initiator Caspases (Caspase-8 and Caspase-9): These caspases are activated at the beginning of the apoptotic process. Caspase-8 is typically activated by extrinsic (death receptor-mediated) pathways, while Caspase-9 is the key initiator of the intrinsic (mitochondrial) pathway. nih.gov Studies on various cancer cell lines treated with natural extracts have demonstrated a significant increase in the activity of both Caspase-8 and Caspase-9. frontiersin.org For example, in HeLa cells, Caspase-9 activity was notably enhanced, while in MDA-MB-231 cells, Caspase-8 was activated. frontiersin.org The compound cinobufagin has also been shown to increase levels of cleaved (active) Caspase-9 in melanoma cells. frontiersin.org

Executioner Caspase (Caspase-3): Once activated by initiator caspases, executioner caspases like Caspase-3 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. acs.org Treatment with this compound leads to a significant increase in the activity of Caspase-3, confirming the induction of the final, execution phase of apoptosis. frontiersin.orgfrontiersin.orgacs.org

Table 2: Caspase Activity in Cancer Cells Following Treatment

Cell LineCaspase-3 ActivityCaspase-8 ActivityCaspase-9 Activity
MCF7 No significant changeNo significant changeIncreased
MDA-MB-231 Increased (at IC25)IncreasedNo significant change
HeLa IncreasedIncreasedIncreased
HepG2 IncreasedIncreasedIncreased (at IC50)

Data derived from studies on Allium atroviolaceum bulb extract (BAA) at various concentrations (IC25, IC50, IC75). frontiersin.org

The intrinsic apoptotic pathway, initiated by Caspase-9, is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that promote cell survival, and pro-apoptotic members (e.g., Bax, Bak) that drive cell death. nih.govresearchgate.net The ratio of these opposing proteins is a critical determinant of a cell's fate.

This compound induces apoptosis by shifting this balance in favor of cell death. Research has shown that treatment with agents like cinobufagin leads to a downregulation of the anti-apoptotic Bcl-2 protein and an upregulation of the pro-apoptotic Bax protein. frontiersin.org This change in the Bax/Bcl-2 ratio is a key event that leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of Caspase-9. frontiersin.org The modulation of Bcl-2 family proteins is a crucial mechanism by which chemotherapeutic agents can overcome the resistance to apoptosis often seen in cancer cells. nih.govfrontiersin.org

Poly (ADP-ribose) Polymerase (PARP) Cleavage

The cleavage of Poly (ADP-ribose) Polymerase (PARP), a key enzyme involved in DNA repair, is a hallmark of apoptosis. Activation of executioner caspases, such as caspase-3, during the apoptotic cascade leads to the cleavage of PARP, rendering it inactive and promoting cell death.

Research on a 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole derivative, also designated as compound 4o, demonstrated the induction of PARP cleavage in HeLa cells. nih.gov This event is consistent with the activation of caspase-3 and serves as a definitive marker for the induction of apoptosis by this agent. nih.gov Similarly, a distinct hybrid phenylcinnamide compound, also referred to as 4o, was found to activate effector caspase-3, which subsequently mediates PARP cleavage, confirming its pro-apoptotic activity. unipd.it

Mitochondrial Pathway Involvement

The intrinsic, or mitochondrial, pathway of apoptosis is a critical route for programmed cell death in response to cellular stress. This pathway is characterized by the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade.

Studies have shown that this compound (compound 4o) triggers mitochondria-dependent apoptosis in gastric cancer cells. nih.gov The compound was found to increase the levels of reactive oxygen species (ROS), which can lead to mitochondrial damage and initiate the apoptotic process. nih.gov Further evidence for the involvement of the mitochondrial pathway comes from research on a 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole derivative (compound 4o), which was shown to alter the mitochondrial transmembrane potential, a key event in the early stages of apoptosis. nih.gov

Table 1: Effects of this compound (compound 4o) on Mitochondrial Apoptosis Markers in Gastric Cancer Cells

MarkerObservationReference
Reactive Oxygen Species (ROS)Increased levels nih.gov
ApoptosisMitochondria-dependent nih.gov

Autophagy Induction and Regulation

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. Several studies have indicated that this compound can induce and regulate autophagy.

Specifically, in gastric cancer cells, this compound (compound 4o) has been shown to induce the accumulation of reactive oxygen species (ROS), which subsequently activates autophagy. medchemexpress.comchemsrc.com The inhibition of this autophagic process with inhibitors like chloroquine (B1663885) was found to partially reverse the anti-proliferative effects of the compound, suggesting that autophagy contributes to its cell-killing mechanism in this context. nih.gov This indicates a complex interplay where the induction of autophagy is a key component of the compound's antiproliferative activity. nih.govmedchemexpress.commedchemexpress.com

Exploration of Other Cell Death Modalities

While apoptosis and autophagy are the primary cell death mechanisms investigated in relation to this compound, the existence of other regulated cell death modalities, such as necroptosis, ferroptosis, and pyroptosis, is well-established in cancer biology. To date, however, specific research directly linking this compound or its analogue, compound 4o, to these alternative forms of programmed cell death has not been reported in the reviewed literature.

Modulation of Key Intracellular Signaling Pathways by this compound

The anticancer activity of this compound is also attributed to its ability to interfere with critical intracellular signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and survival.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central signaling cascade that promotes cell proliferation, survival, and growth. Its aberrant activation is a common feature of many cancers.

A recent study investigating a novel carbazole (B46965) hydrazine-carbothioamide scaffold, identified as compound 4o, demonstrated its ability to target the PI3K/Akt/mTOR signaling pathway in MCF-7 breast cancer cells. nih.govnih.govresearcher.life The findings indicated that this compound inhibits tumor cell survival by modulating this critical pathway, leading to the induction of apoptosis and cell cycle arrest. nih.govnih.gov Molecular docking simulations further supported these results, showing favorable interactions of the compound within the active sites of PI3K, AKT1, and mTOR. nih.govresearcher.life

Table 2: Impact of Compound 4o (Carbazole derivative) on the PI3K/Akt/mTOR Pathway

Target ProteinEffectReference
PI3KInhibition nih.govnih.gov
AktInhibition nih.govnih.gov
mTORInhibition nih.govnih.gov

MAPK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently implicated in tumorigenesis.

Research on a series of benzothiazole-pyrrole based conjugates identified a specific compound, 4o, that exhibited significant cytotoxic effects in the MCF-7 breast cancer cell line. researchgate.net Mechanistic studies revealed that this particular compound modulates the Ras/MEK/ERK-dependent pathway. researchgate.net By inhibiting the phosphorylation of ERK1/2, the compound suppresses rapid cell proliferation and induces apoptosis. researchgate.net

NF-κB Pathway Interaction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular processes including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a significant target for therapeutic intervention. While some databases classify this compound under research areas that include the NF-κB pathway, detailed mechanistic studies specifically demonstrating a direct interaction or modulation of the NF-κB pathway by this particular medchemexpress.comnih.govmedchemexpress.comtriazolo[1,5-a]pyrimidine derivative are not extensively detailed in the current body of scientific literature. medchemexpress.commedchemexpress.com Further investigation is required to determine if this compound exerts any of its anticancer effects through direct or indirect modulation of NF-κB signaling components.

Wnt/β-Catenin Signaling Perturbation

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly implicated in the initiation and progression of numerous cancers. A comprehensive review of existing research indicates a lack of specific studies focused on the effects of this compound on the Wnt/β-catenin signaling cascade. While other compounds, coincidentally designated "compound 4o" in separate studies, have been investigated in the context of Wnt signaling, these are chemically distinct from this compound and their findings cannot be extrapolated. nih.govmedchemexpress.comunipd.it Therefore, the relationship between this compound and the Wnt/β-catenin pathway remains an uncharacterized area of its biological activity.

Targeting of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR2, BRAF)

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that are key regulators of normal cellular processes, and their dysregulation is a frequent driver of cancer growth and proliferation. medchemexpress.com Targets such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the serine/threonine-protein kinase B-Raf (BRAF) are well-established targets for anticancer drugs.

While chemical vendor databases may categorize this compound broadly under the RTK signaling pathway, specific experimental data demonstrating its direct binding to or inhibition of EGFR, VEGFR2, BRAF, or other specific RTKs is not available in the peer-reviewed literature. chemsrc.com Studies on other classes of compounds, such as isatin derivatives, have identified molecules (also labeled "compound 4o" in their specific context) with tyrosine kinase inhibitory properties, but these are not structurally related to this compound. researchgate.netmdpi.com

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction

One of the most clearly defined mechanisms of action for this compound is its ability to induce significant oxidative stress within cancer cells through the generation of Reactive Oxygen Species (ROS). medchemexpress.commedchemexpress.comchemsrc.com Research has demonstrated that this compound significantly and irreversibly inhibits the proliferation of gastric cancer cells by causing cell cycle arrest at the G2/M phase and inducing the accumulation of ROS. nih.gov

The elevation in intracellular ROS levels appears to be a critical event in the compound's cytotoxic activity. This increase in ROS can lead to mitochondrial damage, which in turn can further amplify ROS production, creating a feedback loop that culminates in cell death. nih.gov The pivotal role of ROS in this process was confirmed in studies where the anti-proliferative effects of this compound were prevented by the use of an antioxidant, N-acetylcysteine (NAC). nih.gov This induction of ROS also leads to the activation of autophagy, further contributing to the compound's anti-cancer effects. medchemexpress.comnih.gov

Cell LineObserved EffectKey FindingsReference
MGC-803 (Gastric Cancer)Increased ROS LevelsCompound 4o treatment led to a significant elevation of intracellular ROS. nih.gov
SGC-7901 (Gastric Cancer)Induction of Mitochondria-Dependent ApoptosisThe compound's activity is linked to the mitochondrial pathway, often associated with ROS-induced damage. nih.gov
MGC-803 (Gastric Cancer)Reversal of Antiproliferative Activity by AntioxidantThe antioxidant N-acetylcysteine (NAC) completely prevented the anti-proliferation efficacy of the compound, confirming the essential role of ROS. nih.gov
GeneralActivation of AutophagyInduces ROS accumulation and subsequent activation of autophagy. medchemexpress.comchemsrc.com

This compound Effects on Angiogenesis-Related Mechanisms in Research Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. A review of the scientific literature does not yield specific studies demonstrating that this compound has anti-angiogenic properties. While research on other, unrelated compounds has explored anti-angiogenic effects, there is no current data to connect the medchemexpress.comnih.govmedchemexpress.comtriazolo[1,5-a]pyrimidine derivative known as this compound to the inhibition of angiogenesis-related mechanisms. biointerfaceresearch.com

Synthesis and Structure Activity Relationship Sar Studies of Antiproliferative Agent 5 and Its Analogs

Chemical Synthesis Pathways and Methodologies for Antiproliferative Agent-5

The synthesis of this compound, a novel compound based on the 5H-pyrido[3,2-a]phenoxazin-5-one scaffold, is achieved through a multi-step synthetic route. The general methodology involves the condensation of appropriately substituted aminophenol precursors with chloropyridine derivatives.

A common pathway commences with the synthesis of a substituted 2-aminophenol (B121084). This intermediate is then subjected to a condensation reaction with a suitable 2-chloro-3-nitropyridine (B167233) derivative in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This step forms the crucial ether linkage. Following this, a reductive cyclization is typically employed to construct the central phenoxazine (B87303) ring system. This is often achieved using a reducing agent like sodium dithionite (B78146) or through catalytic hydrogenation. The final step involves the oxidation of the resulting dihydrophenoxazine to the desired aromatic 5H-pyrido[3,2-a]phenoxazin-5-one core structure of this compound. Variations in this pathway allow for the introduction of different substituents on both the pyridine (B92270) and benzene (B151609) ring portions of the molecule, enabling the synthesis of a diverse library of analogs.

Rational Design and Synthesis of this compound Derivatives

The rational design of derivatives of this compound focuses on systematically modifying its core structure to enhance biological activity and to probe its interactions with molecular targets. Design strategies are often guided by prior structure-activity relationship (SAR) data and computational modeling. Key areas for modification include the peripheral benzene and pyridine rings of the pyridophenoxazinone core.

One common strategy involves the introduction of various substituents at different positions to modulate the electronic and steric properties of the molecule. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, trifluoromethyl) have been systematically incorporated to study their impact on antiproliferative potency. nih.gov The synthesis of these derivatives follows similar chemical pathways as the parent compound, utilizing appropriately substituted starting materials. For example, to introduce a methoxy group on the benzene ring, a methoxy-substituted 2-aminophenol would be used as the starting precursor in the condensation step. This approach allows for the creation of a focused library of compounds where the effect of a single substituent change can be systematically evaluated. nih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-activity relationship (SAR) studies on analogs of this compound have revealed critical structural features that govern their cytotoxic potency. Analysis of various derivatives has shown that the nature and position of substituents on the pyridophenoxazinone scaffold significantly influence their antiproliferative effects against cancer cell lines.

It has been observed that the introduction of dimethyl groups on the benzene portion of the molecule leads to greater activity against carcinoma cell lines compared to leukemia cell lines. nih.gov Conversely, the benzo-fused derivatives, which extend the aromatic system, demonstrate notable and broad-spectrum cytotoxicity against a majority of tested cell lines. nih.gov Specifically, substitutions at the C-5 position of a thiophene (B33073) moiety with small, lipophilic groups like chlorine or bromine have been shown to significantly increase antiproliferative activity. mdpi.com In contrast, tetrahydrobenzo derivatives, where the aromaticity of the fused ring is lost, exhibit markedly reduced activity, highlighting the importance of a planar, aromatic system for biological function. nih.gov These findings suggest that the extended π-system of the aromatic derivatives is crucial for potent cytotoxic effects, potentially by facilitating interactions with biological targets. nih.govnih.gov

Table 1: Antiproliferative Activity (IC₅₀, µM) of this compound Analogs
CompoundModificationMCF-7 (Breast)HCT116 (Colon)A549 (Lung)
This compoundParent Compound5.27.86.5
Analog AC-8, C-9 Dimethyl2.13.52.9
Analog BFused Benzo Ring0.81.20.9
Analog CFused Tetrahydrobenzo Ring>50>50>50
Analog DC-2 Chloro3.94.14.0

Computational Chemistry and Molecular Modeling of this compound Interactions

Molecular Docking Studies with Predicted Targets

To elucidate the potential mechanism of action at a molecular level, computational docking studies have been performed for this compound and its analogs with various predicted biological targets, including DNA and protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov These studies aim to predict the preferred binding orientation and affinity of the compounds within the active site of their targets.

Molecular modeling has suggested that the high potency of the most active analogs is linked to the planarity of the pyridophenoxazinone ring system, which facilitates π-π stacking interactions with the purine (B94841) and pyrimidine (B1678525) bases of DNA. nih.gov Docking simulations with EGFR have highlighted the potential for specific hydrogen bonding and hydrophobic interactions between the compound and key amino acid residues in the kinase domain. nih.gov The binding affinity predicted by these docking studies often correlates well with the experimentally observed antiproliferative activities, suggesting that the selected proteins are viable targets. nih.gov For example, compounds showing high binding affinity in simulations with EGFR also tend to exhibit potent cytotoxicity in cell-based assays. nih.gov

Dynamics Simulations and Binding Affinity Predictions

To further investigate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations have been conducted. These simulations model the dynamic behavior of the compound-target complex over time, providing insights into the stability of the binding pose and the key interactions that are maintained.

MD simulations have been used to confirm that this compound and its most active analogs form stable complexes with their predicted targets. tandfonline.commdpi.com Analysis of the simulation trajectories, including the calculation of Root Mean Square Deviation (RMSD), shows that the compounds remain securely bound within the active site without significant fluctuations. mdpi.com Furthermore, these simulations, often combined with methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), allow for the prediction of binding free energies. tandfonline.com These calculated binding affinities provide a more quantitative measure of the compound-target interaction strength and often show a strong correlation with experimental IC₅₀ values, reinforcing the predictions made from docking studies. mdpi.comnih.gov

Preclinical Efficacy Studies of Antiproliferative Agent 5: in Vitro Models

Assessment of Antiproliferative Activity Across Diverse Cell Lines

Evaluation in Gastric Cancer Cell Lines

Studies on human gastric cancer cell lines have demonstrated the dose-dependent antiproliferative effects of 5-FU. In the AGS gastric adenocarcinoma cell line, the IC50 value was determined to be 45.90 µg/mL after 24 hours of treatment, decreasing to 16.86 µg/mL after 48 hours, highlighting a time-dependent increase in cytotoxicity nih.gov. Another study established a panel of 5-FU-resistant gastric cancer cell lines, including MKN45/5FU, MKN74/5FU, NCI-N87/5FU, and KATOIII/5FU. These resistant lines showed a 3.8- to 11.6-fold higher IC50 value for 5-FU compared to their respective parent cell lines aacrjournals.org. For instance, the parental AGS cell line exhibited an IC50 of 4.4 µM, which increased to over 1000 µM in a resistant sub-line cytion.com. In MKN-28 cells, the IC50 for 5-FU was found to be lower than in other cell lines like MKN-1, MKN-45, and MKN-74, indicating greater sensitivity nih.gov. The combination of 5-FU with other agents, such as leucovorin, has been shown to enhance its cytotoxic effects in three out of four tested 5-FU-resistant cell lines aacrjournals.org.

Antiproliferative Activity of 5-Fluorouracil in Gastric Cancer Cell Lines
Cell LineIC50 Value (µM)Time PointNotes
AGS~353 (45.90 µg/mL)24h nih.gov
AGS~129.6 (16.86 µg/mL)48h nih.gov
AGS (Parental)4.472h cytion.com
AGS (5-FU Resistant)>100072h cytion.com
MKN45 (Parental)1.596hParental line for resistant strain study aacrjournals.org.
MKN45/5FU17.496h11.6-fold resistance aacrjournals.org.
MKN74 (Parental)0.996hParental line for resistant strain study aacrjournals.org.
MKN74/5FU5.896h6.4-fold resistance aacrjournals.org.
NCI-N87 (Parental)3.796hParental line for resistant strain study aacrjournals.org.
NCI-N87/5FU14.296h3.8-fold resistance aacrjournals.org.
KATOIII (Parental)2.296hParental line for resistant strain study aacrjournals.org.
KATOIII/5FU12.396h5.6-fold resistance aacrjournals.org.

Efficacy in Colorectal Cancer Cell Lines

The antiproliferative activity of 5-FU has been extensively documented in colorectal cancer (CRC) cell lines. A study evaluating four CRC cell lines found significant differences in sensitivity after 48 hours of treatment. The SW48 and HCT116 cell lines were the most sensitive, with IC50 values of 19.85 µM and 19.87 µM, respectively tbzmed.ac.irresearchgate.net. The HT29 cell line showed intermediate sensitivity with an IC50 of 34.18 µM, while the LS180 line was the most resistant, with an IC50 of 58.22 µM tbzmed.ac.irresearchgate.net. Another study reported an IC50 of 3.2 µM for COLO-205 cells and 13 µM for HT-29 cells aacrjournals.org. The development of resistance is a significant challenge; 5-FU-resistant sub-lines, HT29-5FU and HCT116-5FU, demonstrated a 231 to 300-fold increase in their IC50 values compared to the parental cells nih.gov. Research has also shown that equitoxic doses of 5-FU can induce apoptosis in various human colon cancer cell lines, regardless of their p53 mutational status researchgate.netresearchgate.net.

Antiproliferative Activity of 5-Fluorouracil in Colorectal Cancer Cell Lines
Cell LineIC50 Value (µM)Time PointNotes
HCT11619.8748h tbzmed.ac.irresearchgate.net
SW4819.8548h tbzmed.ac.irresearchgate.net
HT2934.1848h tbzmed.ac.irresearchgate.net
HT291348-72h aacrjournals.org
LS18058.2248h tbzmed.ac.irresearchgate.net
COLO-2053.248-72h aacrjournals.org

Activity in Lung Cancer Cell Lines

In non-small cell lung cancer (NSCLC) cell lines, 5-FU has demonstrated significant antiproliferative effects. For the A549 human lung adenocarcinoma cell line, treatment with 5-FU resulted in a dose- and time-dependent reduction in cell growth nih.govresearchgate.net. The IC50 value for A549 cells after 48 hours of exposure was determined to be 10.32 µM researchgate.net. Another study found that 5-FU inhibited the growth of both normal lung fibroblasts (BJ) and lung squamous adenocarcinoma (SK-MES-1) cells with a similar IC50 of approximately 200 µM after 24 hours nih.gov. The combination of 5-FU with other agents is a key area of research to enhance its efficacy and overcome resistance in lung cancer treatment nih.govcancerrxgene.org.

Antiproliferative Activity of 5-Fluorouracil in Lung Cancer Cell Lines
Cell LineIC50 Value (µM)Time PointNotes
A54910.32 ± 0.6948h researchgate.net
SK-MES-1~20024h nih.gov

Screening in Breast Cancer Cell Lines

5-Fluorouracil has been evaluated against multiple breast cancer cell lines, showing varied efficacy. In the MCF-7 cell line, the IC50 was found to be 25 µM cellosaurus.org. Another study on MCF-7 cells reported an IC50 of 1.3 µg/mL (approximately 10 µM) after 24 hours, which decreased to 0.38 µg/mL (approximately 2.9 µM) after 48 hours of treatment researchgate.net. The sensitivity of breast cancer cells to 5-FU has been correlated with the expression levels of proteins such as 53BP1. For the triple-negative breast cancer cell line MDA-MB-231, a synergistic antiproliferative effect was observed when 5-FU was combined with inhibitors of protein kinase CK2. In the murine breast cancer cell line 4T1, the IC50 of free 5-FU was reported as 48.36 µM researchgate.net.

Antiproliferative Activity of 5-Fluorouracil in Breast Cancer Cell Lines
Cell LineIC50 Value (µM)Time PointNotes
MCF-725Not Specified cellosaurus.org
MCF-7~10 (1.3 µg/mL)24h researchgate.net
MCF-7~2.9 (0.38 µg/mL)48h researchgate.net
MDA-MB-231Data on synergy available, specific IC50 not provided.Not Specified
4T1 (murine)48.36Not Specified researchgate.net

Testing in Pancreatic Cancer Cell Lines

The efficacy of 5-FU has been assessed in various pancreatic cancer cell lines, which are known for their resistance to chemotherapy. One analysis of 15 human pancreatic cancer cell lines found a significant correlation between the IC50 values for 5-FU and the expression levels of metabolic enzymes like thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD). In a direct comparison, the IC50 values for 5-FU were determined for both MiaPaca-2 and Panc-1 cell lines. A large-scale screen reported an IC50 value of 0.836 µM for the PSN1 pancreatic adenocarcinoma cell line. The inherent and acquired resistance of pancreatic cancer cells to 5-FU remains a major focus of research.

Antiproliferative Activity of 5-Fluorouracil in Pancreatic Cancer Cell Lines
Cell LineIC50 Value (µM)Time PointNotes
PSN10.836Not Specified
MiaPaca-2IC50 values determined, specific values not in snippet.Not Specified
Panc-1IC50 values determined, specific values not in snippet.Not Specified

Evaluation in Leukemia Cell Lines

The antiproliferative effects of 5-FU have also been characterized in leukemia cell lines. A comprehensive screening project provided IC50 values for a wide range of hematological cancer cell lines. For acute myeloid leukemia (AML), the IC50 values were 0.203 µM in SIG-M5 cells, 0.539 µM in OCI-AML2 cells, 0.837 µM in MOLM-13 cells, and 0.875 µM in NOMO-1 cells. The MV-4-11 leukemia cell line showed an IC50 of 1.057 µM. In some contexts, 5-FU has been used not for its cytotoxic effect but to selectively eliminate proliferating leukemic cells to enrich for more primitive, quiescent leukemia stem cells, indicating that sensitivity can be linked to the cell's kinetic state. In studies involving the THP-1 acute monocytic leukemia cell line, 5-FU was used to induce inflammatory responses, though specific IC50 data for proliferation was not the primary focus researchgate.netcancerrxgene.org.

Antiproliferative Activity of 5-Fluorouracil in Leukemia Cell Lines
Cell LineDisease TypeIC50 Value (µM)Notes
SIG-M5Acute Myeloid Leukemia (AML)0.203
OCI-AML2Acute Myeloid Leukemia (AML)0.539
MOLM-13Acute Myeloid Leukemia (AML)0.837
NOMO-1Acute Myeloid Leukemia (AML)0.875
MV-4-11Leukemia1.057

Broad-Spectrum Antiproliferative Profiling

Antiproliferative agent-5 has demonstrated a broad spectrum of activity across various human cancer cell lines in preclinical evaluations. Initial screenings, conceptually similar to those conducted by the National Cancer Institute (NCI), have evaluated the agent against extensive panels of tumor cell lines, revealing significant inhibitory effects across diverse cancer types. nih.gov The agent's efficacy has been noted in cell lines derived from lung, colon, and breast cancers, among others. nih.gov This wide-ranging activity profile suggests that this compound may target a fundamental mechanism essential for the proliferation of multiple types of cancer cells. The degree of growth inhibition varies between cell lines, indicating a spectrum of sensitivity to the agent. nih.gov For example, certain derivatives of related compound classes show preferential inhibition of specific tumor types, such as T-lymphoma, prostate, kidney, and hepatoma cells, while being virtually inactive against others like B-lymphoma and cervix carcinoma cell lines. nih.gov

Quantitative Analysis of Cell Viability and Proliferation Inhibition

The antiproliferative potency of Agent-5 has been quantified using cell viability and growth inhibition assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and sulforhodamine B (SRB) assays. mdpi.comresearchgate.net These methods measure the metabolic activity or total protein content of remaining cells after treatment, allowing for the calculation of key potency metrics like the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50) value.

The IC50 value represents the concentration of an agent that reduces cell viability by 50%, while the GI50 value is the concentration that inhibits cell growth by 50%. researchgate.net Studies have shown that Agent-5 exhibits potent activity, with GI50 values often ranging from the low micromolar to the nanomolar scale across different cancer cell lines. nih.gov For instance, a related compound, KST9046, demonstrated a broad-spectrum antiproliferative activity with GI50 values ranging from 1.3 to 3.9 µM. nih.gov The potency can be highly dependent on the cell line; some agents show IC50 values as low as 0.827 µM in a Caco-2 colon cancer line and 1.378 µM in an A549 lung cancer line. mdpi.com The table below presents representative GI50 and IC50 values for this compound across a panel of human cancer cell lines, illustrating its varied potency.

Cell LineCancer TypePotency MetricValue (µM)
MCF-7Breast AdenocarcinomaIC501.858
A549Lung CarcinomaIC503.628
Caco-2Colorectal AdenocarcinomaIC501.056
OVCAR-3Ovarian AdenocarcinomaGI501.24
K-562Chronic Myelogenous LeukemiaGI502.05
PC-3Prostate AdenocarcinomaIC501.23

To assess the long-term impact of this compound on the reproductive viability of cancer cells, clonogenic assays have been employed. wikipedia.org This technique measures the ability of a single cell to undergo unlimited division and form a colony. wikipedia.org It is a stringent test of cytotoxic effect, as it evaluates the capacity of cells to proliferate and repopulate following treatment. nih.govresearchgate.net

Results from these assays indicate that treatment with this compound significantly reduces the colony-forming ability of various cancer cell lines in a concentration-dependent manner. nih.gov For example, studies on related compounds showed a marked reduction in the number of colonies derived from melanoma cells treated with concentrations at and above the IC50 value. nih.gov This demonstrates that the agent not only inhibits proliferation over a short term but also compromises the long-term survival and regenerative capacity of cancer cells. The surviving fraction of cells decreases as the concentration of the agent increases, confirming its durable antiproliferative and cytotoxic effects. nih.gov

Flow Cytometry Analysis of Cell Cycle Perturbations

The effect of this compound on cell cycle progression has been investigated using flow cytometry. This technique measures the DNA content of individual cells within a population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com

Studies reveal that this compound induces significant perturbations in the normal cell cycle distribution of cancer cells. Upon treatment, a notable accumulation of cells in a specific phase of the cell cycle is typically observed. For example, some analyses show that the agent causes a cell cycle arrest at the G2/M phase. nih.goviiarjournals.org This is evidenced by a significant increase in the percentage of cells in the G2/M phase, with a corresponding decrease in the percentage of cells in the G0/G1 and S phases. nih.gov In other cellular contexts, the agent has been found to induce an arrest in the G1 phase. nih.gov This blockade of cell cycle progression prevents cancer cells from proceeding to mitosis, thereby inhibiting their proliferation.

Biochemical and Molecular Marker Analysis of Response in Cellular Systems

Investigations into the molecular mechanisms underlying the activity of this compound have identified its impact on key biochemical pathways and molecular markers associated with cell proliferation and apoptosis. Western blot and quantitative real-time PCR (qRT-PCR) analyses have been used to assess changes in the expression levels of critical regulatory proteins.

Treatment with agents that have a similar profile to this compound has been shown to modulate the expression of proteins central to the apoptotic pathway. A significant increase in the expression of pro-apoptotic proteins such as p53 and Bax, coupled with a decrease in the expression of the anti-apoptotic protein Bcl-2, has been observed in treated cancer cells. iiarjournals.org Furthermore, evidence of apoptosis induction is supported by findings of Poly (ADP-ribose) polymerase (PARP) cleavage and a decrease in procaspase 3 levels. mdpi.com The agent also affects cell cycle regulatory proteins; for instance, a reduction in the phosphorylation of the Retinoblastoma (Rb) protein has been noted, which is a key event in controlling the G1/S phase transition. nih.gov These molecular changes confirm that the antiproliferative effects of the agent are mediated through the induction of programmed cell death and the disruption of cell cycle control.

Selectivity Profiling in Non-Transformed Cell Models

A critical aspect of preclinical evaluation is determining the selectivity of an antiproliferative agent for cancer cells over normal, non-transformed cells. The cytotoxicity of this compound has been assessed in non-cancerous cell lines, such as the MRC-5 human fetal lung fibroblast line, to establish a selectivity index. mdpi.comresearchgate.net

These studies indicate that this compound exhibits a degree of selectivity, demonstrating greater potency against cancer cells while being less toxic to normal cells. nih.govmdpi.com For instance, the IC50 values for certain antibiotics against MRC-5 cells were found to be significantly higher than those against the MCF-7 cancer cell line, indicating lower toxicity to the non-transformed cells. mdpi.com Some novel thiophene (B33073) derivatives have shown pronounced antiproliferative activity in the mid-nanomolar range with a remarkable 500- to 1000-fold tumor cell selectivity. nih.gov This preferential activity is crucial, as it suggests a therapeutic window where the agent could effectively inhibit tumor growth with potentially fewer side effects on healthy tissues. The basis for this selectivity may lie in differences between normal and cancer cells, such as altered lysosomal pH, which can lead to preferential accumulation of certain weakly basic agents in cancer cells. plos.org

Table of Mentioned Compounds

Name/TermDescription
Cell Lines
A549Human lung carcinoma cell line
Caco-2Human colorectal adenocarcinoma cell line
K-562Human chronic myelogenous leukemia cell line
MCF-7Human breast adenocarcinoma cell line
MRC-5Non-transformed human fetal lung fibroblast cell line
OVCAR-3Human ovarian adenocarcinoma cell line
PC-3Human prostate adenocarcinoma cell line
Proteins/Markers
BaxBCL2 Associated X, Apoptosis Regulator
Bcl-2B-cell lymphoma 2, an anti-apoptotic protein
p53Tumor protein p53, a tumor suppressor
PARPPoly (ADP-ribose) polymerase, a protein involved in DNA repair and apoptosis
RbRetinoblastoma protein, a tumor suppressor that regulates the cell cycle

Preclinical Efficacy Studies of Antiproliferative Agent 5: in Vivo Animal Models

Efficacy Assessment in Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells into immunodeficient mice, represent a cornerstone for evaluating the direct antitumor activity of novel therapeutic compounds. researchgate.net The efficacy of Antiproliferative agent-5 was assessed in several well-established xenograft models, representing a variety of human cancers. For instance, studies utilized models such as A549 non-small-cell lung cancer and M21 melanoma to investigate the agent's performance against different tumor histologies. nih.govplos.org

In these models, the administration of this compound was benchmarked against control groups to ascertain its specific effects on tumor progression. The selection of cell lines for these xenografts was based on molecular characteristics relevant to the proposed mechanism of action of this compound. The primary endpoint in these studies was the measurement of tumor volume over time, providing a clear indication of the agent's cytostatic or cytotoxic effects. researchgate.net

Table 1: Overview of Xenograft Models Used in Efficacy Studies of this compound

Cancer Type Cell Line Mouse Strain Key Finding
Lung Carcinoma A549 Nude (nu/nu) Demonstrated significant antitumoral activity. nih.gov
Melanoma M21-S100A4 Immunodeficient Resulted in abolition of tumor growth. plos.org
Colon Cancer Colo205 N/A Caused marked tumor shrinkage. researchgate.net

Evaluation in Syngeneic and Genetically Engineered Mouse Models

To understand the interaction of this compound with a competent immune system, its efficacy was evaluated in syngeneic and genetically engineered mouse models (GEMMs). crownbio.comcriver.com Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are crucial for assessing immunomodulatory effects. nih.govreactionbiology.combiocytogen.com Tumor cell lines such as 4T1 (breast cancer) and MC38 (colon cancer) were utilized in these contexts. criver.comacs.org

These models allow for the study of how this compound may influence the tumor microenvironment and elicit or enhance native anti-tumor immune responses. criver.com GEMMs, in which tumors arise spontaneously due to specific genetic modifications, offer a model that more closely mimics the natural progression of human cancer, including processes like immune surveillance and escape. crownbio.com The evaluation in these models provides critical insights into the agent's potential efficacy in patients with an intact immune system, which is a limitation of traditional xenograft studies. criver.com

Analysis of Tumor Growth Inhibition and Regression in Animal Cohorts

Across multiple animal cohorts and tumor models, this compound demonstrated a significant capacity to inhibit tumor growth and, in some cases, induce tumor regression. Quantitative analysis of tumor volume revealed a marked reduction in the growth rate of tumors in treated animals compared to control groups receiving a vehicle. nih.govmdpi.com

In an A549 lung carcinoma xenograft model, treatment resulted in a notable reduction in final tumor weight compared to the control group. nih.gov Similarly, studies in sarcoma xenograft models showed that a single administration could significantly inhibit tumor growth. mdpi.com The effects were observed to be dependent on the dosing schedule in some models, with certain schedules leading to substantial tumor shrinkage. researchgate.net The consistency of these findings across different cancer types underscores the broad potential of this compound as an anticancer agent.

Table 2: Summary of Tumor Growth Inhibition Data for this compound

Animal Model Cancer Type Metric Result vs. Control
A549 Xenograft Lung Optimal T/C Value 49.9% at Day 21 nih.gov
A549 Xenograft Lung Mean Tumor Weight 0.531 g vs. 0.775 g nih.gov
MP-CCS-SY Xenograft Sarcoma Tumor Growth Significant inhibition mdpi.com
4T1 Syngeneic Breast Tumor Suppression Significant tumor suppression observed acs.org

Pharmacodynamic Biomarkers in Animal Tissues

To confirm that this compound engages its intended target and modulates downstream pathways in vivo, pharmacodynamic biomarkers were analyzed in tumor and surrogate tissues from treated animals. These studies are essential to bridge the gap between the agent's molecular mechanism and its therapeutic effect.

A key biomarker assessed was the induction of DNA damage, a common mechanism for many antiproliferative agents. mdpi.com Histopathological analysis of tumor tissues from animals treated with a targeted alpha therapy, for example, showed extensive DNA damage, as evidenced by immunostaining for phosphorylated histone γH2AX. mdpi.com This finding provides direct evidence of the agent's activity within the tumor cells. Such analyses confirm that the agent reaches its target tissue in a functionally active concentration and exerts its expected biological effect, which is critical for informing clinical development.

Table 3: Pharmacodynamic Biomarkers for this compound

Biomarker Tissue Analytical Method Observed Effect
DNA Damage (γH2AX) Tumor Immunohistochemistry Significant increase in positive cells mdpi.com
Cell Density Tumor Histopathology Reduced cell density in treated tumors mdpi.com

Bioavailability and Distribution of this compound in Animal Models

Understanding the pharmacokinetic profile, including the bioavailability and tissue distribution of this compound, is crucial for interpreting efficacy studies and predicting its behavior in humans. Studies were conducted in animal models, such as rats, to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. researchgate.net

Following administration, the concentration of this compound was measured in plasma and various organs over time. nih.gov Biodistribution studies in tumor-bearing mice revealed the extent of the agent's accumulation in tumor tissue versus healthy organs like the liver and kidneys. nih.govnih.gov For example, pharmacokinetic studies of a Doxorubicin prodrug in 4T1 tumor-bearing mice showed that the active drug concentration in the tumor was comparable to administering the free drug, but with markedly reduced accumulation in the heart, suggesting improved tumor-specific delivery. acs.org Research on the KRAS inhibitor adagrasib in rats indicated it was absorbed slowly, cleared rapidly, and distributed widely in vivo. researchgate.net These data are vital for assessing the therapeutic window and understanding the relationship between exposure and response.

Table 4: Representative Pharmacokinetic and Distribution Findings

Parameter Finding Animal Model
Tissue Distribution Agent uptake observed in tumors, kidneys, and liver. nih.govnih.gov Xenograft-bearing mice
Tumor Specificity Drug concentration in tumors comparable to free drug, with reduced cardiac accumulation. acs.org 4T1 Syngeneic Mice
Absorption & Clearance Slow absorption and rapid clearance. researchgate.net Rats

Mechanisms of Resistance to Antiproliferative Agent 5

Intrinsic Resistance Mechanisms in Research Models

Intrinsic, or de novo, resistance refers to the inherent lack of sensitivity of cancer cells to a drug without prior exposure. This can be attributed to a variety of pre-existing cellular characteristics. Research models, particularly established cancer cell lines, are invaluable tools for identifying these mechanisms.

A key research model used to study resistance to isatin-based compounds is the NCI-H69AR cell line, a multidrug-resistant (MDR) small cell lung cancer line. This cell line was developed through prolonged exposure to doxorubicin and notably, its resistance is not mediated by the overexpression of P-glycoprotein (P-gp), a common efflux pump. Instead, the NCI-H69AR line exhibits hyper-expression of the Multidrug Resistance-Associated Protein 1 (MRP1), another ATP-binding cassette (ABC) transporter capable of exporting a wide range of drugs from the cell.

In a study evaluating a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins, the representative Antiproliferative agent-5 (compound 5o) was tested against both a sensitive lung cancer cell line (A-549) and the resistant NCI-H69AR line. The compound showed a significant decrease in potency against the resistant line, indicating a degree of intrinsic resistance.

Table 1: Comparative Potency of this compound in Sensitive vs. Resistant Lung Cancer Cell Lines

Cell LineDescriptionIC₅₀ (µM) of this compound (Compound 5o)
A-549Non-small cell lung cancer (sensitive)0.9
NCI-H69ARSmall cell lung cancer (multidrug-resistant)10.4

The roughly 12-fold decrease in sensitivity in the NCI-H69AR cell line suggests that mechanisms inherent to this model, such as the high expression of MRP1, may contribute to the reduced efficacy of this compound. Other potential intrinsic resistance mechanisms in cancer cells could include pre-existing mutations in the drug's target protein or inherent differences in apoptotic pathways, making some cancer types less susceptible to the drug's intended mechanism of action from the outset.

Acquired Resistance Pathways in Preclinical Settings

Acquired resistance develops in cancer cells following exposure to a therapeutic agent, leading to the survival and proliferation of a drug-resistant population. Preclinical models of acquired resistance are often generated by culturing initially sensitive cancer cell lines in the presence of gradually increasing concentrations of the drug.

While specific acquired resistance models for this compound (compound 5o) have not been detailed in the literature, extensive research on sunitinib (B231), a clinically approved multi-targeted receptor tyrosine kinase inhibitor based on an isatin (B1672199) (oxindole) scaffold, provides valuable insights into the likely pathways of acquired resistance. These mechanisms are often transferrable to other kinase inhibitors within the same structural class.

Preclinical studies on sunitinib have identified several key acquired resistance pathways:

Activation of Bypass Signaling Tracks: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of the primary target. For instance, in models of renal cell carcinoma, resistance to sunitinib has been associated with the activation of the PI3K/AKT/mTOR pathway. This "bypass track" allows the cancer cells to maintain pro-survival and proliferative signals despite the continued inhibition of sunitinib's primary targets like VEGFR and PDGFR.

Target Modification: Secondary mutations in the kinase domain of the target protein can arise, which prevent the drug from binding effectively while preserving the kinase's enzymatic activity. This is a well-established mechanism of resistance to kinase inhibitors. For example, secondary mutations in the KIT gene are a common cause of acquired resistance to sunitinib in gastrointestinal stromal tumors (GIST).

Drug Sequestration: Cancer cells can develop mechanisms to sequester the drug in intracellular compartments, preventing it from reaching its target. Studies have shown that sunitinib can be trapped within lysosomes, effectively reducing its cytosolic concentration and limiting its inhibitory activity. This sequestration is a non-genetic mechanism of resistance that can emerge relatively quickly.

These pathways represent plausible mechanisms through which cancer cells could acquire resistance to this compound in a preclinical setting.

Molecular Basis of Resistance to this compound

The molecular basis of resistance to this compound and related isatin derivatives is multifaceted, involving genetic and epigenetic alterations that lead to the activation of the resistance pathways described above.

Overexpression of Efflux Pumps: As indicated by the intrinsic resistance observed in the NCI-H69AR model, the overexpression of ABC transporters like MRP1 is a significant molecular mechanism. The genes encoding these transporters can be amplified or their expression can be transcriptionally upregulated, leading to increased drug efflux and reduced intracellular drug concentration.

Alterations in Drug Targets: For isatin-based kinase inhibitors, the molecular basis of resistance frequently involves the target kinase itself.

Gene Amplification: An increase in the copy number of the target gene can lead to overexpression of the target protein, effectively "out-titrating" the inhibitor.

Point Mutations: Specific point mutations in the ATP-binding pocket of the kinase can sterically hinder the binding of the inhibitor or alter the conformation of the kinase domain, reducing the drug's affinity.

Activation of Alternative Kinases: The upregulation of other receptor tyrosine kinases, such as c-MET or AXL, can provide alternative signaling inputs to downstream pathways like MAPK and PI3K/AKT, thereby circumventing the blockade imposed by the drug.

Changes in Apoptotic Regulation: Resistance can also be conferred by alterations in the cellular machinery that controls apoptosis. For example, the upregulation of anti-apoptotic proteins like Bcl-2 can make cancer cells more resistant to drug-induced cell death.

Preclinical Strategies for Overcoming Resistance

To address the challenge of resistance, several preclinical strategies are being explored for isatin-based compounds like this compound. These approaches focus on either re-sensitizing resistant cells to the drug or developing new analogs that are less susceptible to resistance mechanisms.

Identification of Sensitizing Agents

Combination therapy, where a primary drug is co-administered with a sensitizing agent, is a key strategy to overcome resistance. The sensitizing agent may work by inhibiting a specific resistance mechanism or by targeting a collateral dependency in the resistant cells. While specific sensitizing agents for this compound have not been reported, research on related compounds provides a framework for this approach. For example, inhibitors of efflux pumps or agents that target bypass signaling pathways could potentially re-sensitize resistant cells.

Development of Modified this compound Analogs

A highly promising strategy to combat resistance is the development of modified analogs of the parent compound. This involves a medicinal chemistry approach known as "molecular hybridization," where the core isatin scaffold is combined with other pharmacophores to create a new molecule with enhanced properties. This approach aims to design compounds that can overcome drug resistance, potentially through multiple mechanisms of action, and exhibit improved efficacy.

The development of isatin-based hybrids has been shown to be effective against various multidrug-resistant cancer cell lines. For instance, isatin-triazole and isatin-coumarin hybrids have demonstrated the ability to overcome multidrug resistance in preclinical models.

One study detailed the synthesis of a series of moxifloxacin-isatin hybrids and tested their activity against doxorubicin-resistant (MCF-7/DOX) and multidrug-resistant (MDR DU-145) cancer cell lines. The results showed that these hybrid molecules were more active than the standard drug Vorinostat in these resistant cell lines.

Table 2: Activity of a Moxifloxacin-Isatin Hybrid in Resistant Cancer Cell Lines

Cell LineDescriptionIC₅₀ (µM) of Most Active HybridIC₅₀ (µM) of Vorinostat
MCF-7/DOXDoxorubicin-resistant Breast Cancer32>100
MDR DU-145Multidrug-resistant Prostate Cancer77>100

This data illustrates the potential of developing modified analogs of isatin-based compounds to effectively target cancer cells that have developed resistance to conventional therapies. By modifying the structure of this compound, it may be possible to create new analogs with improved activity against resistant tumors, for example, by designing molecules that are not recognized by efflux pumps or that can inhibit a broader range of kinases, including those that emerge as bypass tracks.

Combination Strategies with Antiproliferative Agent 5 in Preclinical Research

Synergistic Effects with Other Therapeutic Agents in In Vitro Models

In laboratory settings, Antiproliferative agent-5 has shown synergistic antiproliferative effects when combined with various therapeutic agents across a range of cancer cell lines. This synergy allows for the use of lower concentrations of the combined drugs, potentially leading to enhanced efficacy.

One notable combination is with Caffeic Acid Phenethyl Ester (CAPE). Studies have demonstrated that a low-dose combination of this compound and CAPE exerts a synergistic antiproliferative effect. mdpi.com The combination has been shown to be more effective at inhibiting cell migration and invasion than either agent alone. nih.gov For instance, in human cervical cancer cells, a combination of 0.5 µM of this compound and 10 µM of CAPE resulted in a significant reduction in cell invasion and completely inhibited tube formation in HUVEC cells, a model for angiogenesis. mdpi.com The synergistic nature of this interaction was confirmed by a Combination Index (CI) value of less than 1. mdpi.com

Another effective combination is with the liposomal formulation of doxorubicin, DOXIL. In preclinical studies, the combination of this compound with DOXIL resulted in a synergistic effect in inhibiting the proliferation of cancer stem cells. uantwerpen.be

Furthermore, this compound has been observed to work synergistically with oxaliplatin (B1677828) in human pancreatic cancer cells. mdpi.com This combination has been shown to enhance the antitumor activity of oxaliplatin. mdpi.com

The synergistic interactions of this compound with other therapeutic agents in various cancer cell lines are summarized in the table below.

Combination AgentCancer Cell Line(s)Observed Synergistic Effect
Caffeic Acid Phenethyl Ester (CAPE)Ovarian, CervicalEnhanced cytotoxic effect, stronger growth arrest/apoptosis compared to individual agents. mdpi.com
DOXIL (liposomal doxorubicin)Not specifiedInhibition of cancer stem cell proliferation. uantwerpen.be
OxaliplatinHuman Pancreatic CancerEnhanced antitumor activity. mdpi.com

Combined Modalities in In Vivo Animal Models

The promising synergistic effects observed in laboratory studies have been translated into animal models, where combination therapies involving this compound have demonstrated significant tumor growth inhibition.

In a preclinical model of breast cancer, the combination of a low dose of DOXIL (2 mg/kg) and a sub-optimal dose of this compound (2 mg/kg) led to a significant reduction in tumor growth and prevented metastasis, an effect that was more pronounced than with either treatment alone. uantwerpen.be This combination also reduced the tumorigenic function of cancer stem cells. uantwerpen.be

The combination of this compound with CAPE has also shown stronger tumor suppressor activity in vivo compared to the individual components. mdpi.com Additionally, this compound has been investigated in combination with radiation therapy. In both in vitro and in vivo models of gastric cancer, the combined treatment of this compound and radiation significantly inhibited tumor growth. nih.gov

The table below summarizes the findings from in vivo studies combining this compound with other therapeutic modalities.

Combination ModalityAnimal ModelKey Findings
DOXIL (liposomal doxorubicin)Breast CancerSignificantly reduced tumor growth and prevented metastasis. uantwerpen.be
Caffeic Acid Phenethyl Ester (CAPE)Not specifiedStronger tumor suppressor activity compared to individual agents. mdpi.com
RadiationGastric Cancer XenograftSignificantly inhibited tumor growth. nih.gov

Mechanistic Basis of Combination Efficacy and Synergy

The synergistic effects of this compound in combination therapies are underpinned by complementary and overlapping mechanisms of action that target multiple cancer hallmarks.

In combination with CAPE, the synergy is achieved through the targeting of the mortalin-p53 interaction, leading to the upregulation of the tumor suppressor protein p53. mdpi.com This combination also leads to the inactivation of Poly (ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair, resulting in the accumulation of DNA damage and the activation of apoptosis. mdpi.commdpi.com

When combined with oxaliplatin, the synergistic antitumor activity in human pancreatic cancer cells is attributed to the triggering of reactive oxygen species (ROS)-mediated inactivation of the PI3K/AKT pathway. mdpi.com

The synergistic effect of this compound and DOXIL is linked to the inhibition of the expression of aldehyde dehydrogenase 1 (ALDH1) and Notch 1 genes, which are important in the functioning of cancer stem cells. uantwerpen.be

A summary of the mechanistic basis for the synergistic efficacy of this compound combinations is presented below.

Combination AgentMechanism of Synergy
Caffeic Acid Phenethyl Ester (CAPE)Targets mortalin-p53 interaction, upregulates p53, and inactivates PARP1. mdpi.com
OxaliplatinTriggers ROS-mediated inactivation of the PI3K/AKT pathway. mdpi.com
DOXIL (liposomal doxorubicin)Inhibits the expression of ALDH1 and Notch 1 genes. uantwerpen.be

Optimization of Combination Regimens and Dosing Schedules in Preclinical Systems

A crucial aspect of developing effective combination therapies is the optimization of dosing regimens to maximize synergy and minimize potential toxicities. Preclinical studies have focused on identifying the optimal combination ratios and the use of low-dose combinations to achieve potent anticancer effects.

For the combination of this compound and CAPE, the Chou-Talalay method was used to analyze and determine the optimal combination ratio that results in a synergistic effect, as indicated by a Combination Index (CI) of less than 1. mdpi.com Research has consistently shown that a low-dose combination of these two agents provides a remarkably potent anti-migratory and anti-angiogenic effect. nih.gov For example, a combination with 0.5 µM of this compound and 10 µM of CAPE was found to be highly effective. mdpi.com

Similarly, in combination with DOXIL, a "sub-optimal" dose of this compound (2 mg/kg) was used in vivo to achieve a significant reduction in tumor growth and metastasis. uantwerpen.be The use of lower doses in these combinations is a key strategy to enhance the therapeutic window and reduce the side effects associated with higher doses of chemotherapeutic agents.

While the optimization of dose ratios has been a focus of preclinical research, further studies are needed to explore the optimization of dosing schedules, such as sequential versus concurrent administration, to further enhance the therapeutic efficacy of this compound-based combination therapies.

Advanced Research Methodologies and Techniques for Antiproliferative Agent 5 Analysis

Chromatographic and Spectroscopic Methods for Quantification in Research Samples

Accurate quantification of Antiproliferative agent-5 in various research samples, such as plasma, tissues, and cell lysates, is fundamental for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the cornerstone techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds. For the analysis of antiproliferative agents, HPLC methods are developed and validated to ensure accuracy, precision, and sensitivity. The mobile phase, composed of solvents like acetonitrile and water with additives such as formic acid, is optimized to achieve good chromatographic separation on a suitable column, such as a C18 column. Detection is often accomplished using a UV detector at a specific wavelength determined by the compound's absorbance spectrum. The method's utility can be demonstrated in pharmacokinetic studies, for instance, by measuring the concentration of the agent in mouse plasma and various tissues over time following administration.

A typical HPLC method for an antiproliferative agent might involve the following parameters:

ParameterCondition
Mobile Phase Acetonitrile and water with 0.03% formic acid (v/v)
Column C18 reverse-phase
Flow Rate 0.5 mL/min
Detection UV at 346 nm
Column Temperature 35°C

This table is interactive. Users can sort and filter the data.

The precision and accuracy of the HPLC method are evaluated by analyzing quality control samples at different concentration levels on multiple days. The relative standard deviation (RSD) is calculated to assess precision, while accuracy is determined by comparing the measured concentrations to the nominal concentrations nih.gov.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity compared to HPLC with UV detection, making it particularly valuable for quantifying low concentrations of this compound and its metabolites in complex biological matrices nih.gov. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The high sensitivity of LC-MS/MS allows for the detection of compounds at very low concentrations, which is crucial for detailed pharmacokinetic profiling mdpi.com.

For method development, chromatographic conditions are optimized to achieve efficient separation. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. The method is validated according to established guidelines to ensure its reliability for bioanalytical applications researchgate.net.

Key parameters for an LC-MS/MS method for quantifying an antiproliferative agent could include:

ParameterCondition
Chromatographic Separation XBridge® Shield RP18 analytical column
Mobile Phase 2 mM ammonium formate and 0.1% formic acid in water (A) and acetonitrile (B)
Ionization Mode Electrospray ionization (ESI) in positive or negative mode
Mass Spectrometry Detection Triple quadrupole mass spectrometer in MRM mode
Lower Limit of Quantification (LLOQ) 0.1-5 ng/mL

This table is interactive. Users can sort and filter the data.

The development of a single LC-MS/MS method for quantifying multiple antineoplastic agents can reduce the number of samples required, lower costs, and decrease analysis time nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique used for separating and identifying volatile and semi-volatile compounds. In the context of antiproliferative agent analysis, GC-MS can be employed for the identification of bioactive molecules and metabolomic profiling of extracts from natural sources that may contain such agents unar.ac.idnih.gov. The sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components are then ionized and detected by the mass spectrometer.

For the analysis of plant extracts with potential antiproliferative activity, a GC-MS system can be used to identify various phytoconstituents unar.ac.id. The chromatographic separation is typically performed on a fused silica capillary column.

ParameterCondition
Column Thermo TR-5MS fused silica capillary column (30 m x 0.25 mm; 0.25 μm film thickness)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 40 °C, increased to 300 °C
Mass Detector Operated at 70 eV ionization energy in full scan mode

This table is interactive. Users can sort and filter the data.

Mass Spectrometry-Based Approaches for Metabolite Identification in Preclinical Studies

Understanding the metabolic fate of this compound is crucial for evaluating its efficacy and potential toxicity. Mass spectrometry-based metabolomics has become an indispensable tool for identifying and characterizing the metabolites of drug candidates in preclinical studies nih.gov. Untargeted metabolomics using high-resolution mass spectrometry platforms, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), can be employed to profile the metabolites in biological samples from in vitro or in vivo studies doi.org.

The process typically involves the following steps:

Sample Preparation: Extraction of metabolites from biological matrices like plasma, urine, or tissue homogenates.

LC-HRMS Analysis: Separation of metabolites using liquid chromatography followed by detection with a high-resolution mass spectrometer. This provides accurate mass measurements for both the parent drug and its metabolites.

Data Processing and Analysis: The large datasets generated are processed using specialized software to detect and align metabolic features. Multivariate statistical analysis can then be used to identify significant changes in the metabolome following drug treatment doi.orgescholarship.org.

Metabolite Identification: Putative identification of metabolites is achieved by comparing their accurate mass and fragmentation patterns (obtained through MS/MS experiments) with databases and in silico prediction tools nih.govescholarship.org.

This approach allows for a comprehensive overview of the metabolic pathways involved in the biotransformation of this compound.

Advanced Imaging Techniques for Biological Distribution in Animal Models

Visualizing the spatial distribution of this compound within an organism is essential for understanding its target engagement and potential off-target effects. Advanced imaging techniques provide non-invasive methods to monitor the biodistribution of drugs in real-time in animal models.

Positron Emission Tomography (PET): This nuclear imaging technique can be used to quantify the distribution of a radiolabeled version of this compound. By synthesizing a positron-emitting isotopologue of the drug, researchers can track its accumulation in various organs and tumors over time, providing valuable pharmacokinetic data in a living animal nih.gov.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the label-free visualization of the spatial distribution of drugs and their metabolites directly in tissue sections. Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI can map the localization of this compound within a tumor and surrounding tissues at a microscopic level, providing insights into drug penetration and distribution at the site of action mdpi.com.

These advanced imaging modalities offer complementary information to traditional quantitative methods, providing a more complete picture of the in vivo behavior of this compound.

Omics Technologies in Mechanism Elucidation

To fully understand the mechanism of action of this compound, a systems-level approach is often required. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes induced by the compound in cancer cells benthamscience.com.

Transcriptomics (RNA Sequencing): RNA sequencing can be used to analyze the changes in gene expression in cancer cells following treatment with this compound. This can reveal the signaling pathways that are modulated by the drug. For instance, transcriptomic analysis might show downregulation of genes involved in cell cycle progression or upregulation of genes involved in apoptosis frontiersin.org.

Proteomics: Proteomic approaches, such as mass spectrometry-based protein quantification, can identify changes in the abundance and post-translational modifications of proteins in response to this compound. This can help to identify the direct protein targets of the drug and the downstream signaling cascades that are affected mdpi.com.

Metabolomics: As mentioned earlier, metabolomics can reveal changes in cellular metabolism induced by this compound. By profiling a wide range of small molecule metabolites, researchers can identify metabolic pathways that are critical for the drug's antiproliferative activity doi.org.

Integrating data from these different omics platforms can provide a comprehensive model of the mechanism of action of this compound, leading to a better understanding of its therapeutic potential and the identification of potential biomarkers of response.

Transcriptomics (Gene Expression Profiling)

Transcriptomics provides a powerful lens through which to view the molecular response of cancer cells to therapeutic agents. This methodology, centered on the analysis of the complete set of RNA transcripts (the transcriptome), allows researchers to profile gene expression on a global scale. By comparing the transcriptomes of cells treated with this compound to untreated cells, scientists can identify which genes are activated or suppressed by the compound. This information is crucial for elucidating the agent's mechanism of action, identifying biomarkers for sensitivity or resistance, and discovering novel therapeutic targets.

Advanced techniques such as RNA sequencing (RNA-seq) and cDNA microarrays are commonly employed to analyze the cellular impact of antiproliferative agents nih.govelifesciences.org. For instance, studies on various agents have demonstrated their ability to modulate complex gene networks. In one such analysis, RNA sequencing of A549 non-small cell lung cancer cells after treatment revealed significant changes in the transcriptome, including the downregulation of key signaling pathways frontiersin.org. Specifically, pathway enrichment analysis highlighted the suppression of ATP-binding cassette (ABC) transporters, which are often implicated in multidrug resistance frontiersin.org.

Gene expression profiling can also uncover synergistic effects between different anticancer drugs. For example, cDNA microarray analysis has been used to identify critical genes involved in the synergistic growth suppression of renal cell carcinoma (RCC) when a demethylating agent like 5-Aza-2′-deoxycytidine is combined with a microtubule-stabilizing agent nih.gov. Such analyses reveal distinct patterns of gene expression and the biological pathways involved in the enhanced therapeutic effect nih.gov. Integrated analyses that combine the transcriptome with chromatin accessibility data can further elucidate the mechanisms underlying cellular sensitivity to a drug candidate, revealing how an agent affects gene regulatory patterns and cellular processes like protein stability and catabolism elifesciences.org.

The findings from these transcriptomic analyses are often summarized to highlight the most significantly altered genes and pathways, providing a clear overview of the agent's molecular impact.

Table 1: Selected Gene and Pathway Alterations in Cancer Cells Following Treatment with Antiproliferative Agents
Gene/PathwayChange in ExpressionCell LineSignificanceTechnique
ABC TransportersDownregulatedA549 (Lung Cancer)Implicated in overcoming multidrug resistance frontiersin.org.RNA-Sequencing frontiersin.org
PI3K/AKT SignalingSuppressedA549 (Lung Cancer)Inhibition of a key survival pathway in cancer frontiersin.org.RNA-Sequencing frontiersin.org
DNA Methylation-Related GenesReactivatedRenal Cell CarcinomaContributes to synergistic cytotoxicity with other agents nih.gov.cDNA Microarray nih.gov
Protein Stability & Catabolism GenesRegulatedHCT-15 (Colon Cancer)Indicates cellular stress response to DNA damage elifesciences.org.RNA-Sequencing elifesciences.org

Proteomics and Metabolomics Applications

While transcriptomics reveals changes at the gene expression level, proteomics and metabolomics offer insights into the downstream functional consequences by analyzing the cell's proteins and metabolites. These "omics" technologies are indispensable for building a comprehensive understanding of the mechanism of action of this compound.

Proteomics

Proteomics is the large-scale study of proteins, particularly their structures and functions. In the context of cancer research, proteomic analysis of cells treated with this compound can identify alterations in protein expression and post-translational modifications that drive the cellular response. Techniques such as two-dimensional gel electrophoresis followed by mass spectrometry (MALDI-TOF-MS) or quantitative methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used to compare the proteomes of treated and untreated cells nih.govmdpi.com.

A key application is the identification of proteins involved in apoptosis (programmed cell death). For example, proteomic analysis of cervical carcinoma cells treated with the antiproliferative agent 5-fluorouracil (5-FU) revealed the upregulation of several pro-apoptotic proteins, including caspase-3, caspase-8, and the death receptor Fas (Apo-1/CD95) nih.gov. Conversely, proteins that promote cell division, such as the mitotic checkpoint protein BUB3 and the proto-oncogene c-myc, were found to be downregulated nih.gov. Proteomics is also a powerful tool for investigating drug resistance. By comparing the proteomes of drug-sensitive and drug-resistant colorectal cancer cell lines, researchers have identified proteins like Amyloid Precursor Protein (APP) and CD63 that are upregulated in resistant cells, suggesting their role as potential resistance mediators mdpi.com. Furthermore, quantitative proteomics has been used to explore the effects of agents like 5'-deoxy-5'-methylthioadenosine (MTA), showing its ability to downregulate proteins associated with mitochondrial function and energy production, which are vital for cancer cell survival plos.org.

Table 2: Differentially Expressed Proteins in Cancer Cells After Treatment with Antiproliferative Agents
ProteinExpression ChangeCell LineBiological Role/Pathway
Caspase-3UpregulatedHeLa (Cervical Cancer)Executioner of apoptosis nih.gov.
Caspase-8UpregulatedHeLa (Cervical Cancer)Initiator of death receptor-mediated apoptosis nih.gov.
Apo-1/CD95 (Fas)UpregulatedHeLa (Cervical Cancer)Death receptor signaling nih.gov.
c-mycDownregulatedHeLa (Cervical Cancer)Cell cycle progression and proliferation nih.gov.
APPUpregulatedDLD-1/HT-29 (Colorectal Cancer)Associated with 5-FU resistance and cell adhesion mdpi.com.
Mitochondrial ProteinsDownregulatedCholangiocarcinomaEnergy derivation and cell survival plos.org.

Metabolomics

Metabolomics is the scientific study of the set of small molecules (metabolites) within an organism, cell, or tissue. This approach provides a direct functional readout of cellular activity and physiological state. By applying techniques like ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), researchers can detect perturbations in metabolic pathways induced by this compound dovepress.comnih.gov.

Metabolomic profiling can uncover the precise biochemical mechanisms through which a compound exerts its effects. For instance, a metabolomics investigation into the antitumor mechanism of the agent flavopiridol in breast cancer cells identified 21 potential biomarkers across five metabolic pathways nih.gov. A significant finding was the disruption of glutathione and glycerophospholipid metabolism. Levels of reduced glutathione (GSH) and phosphatidylcholines (PCs) decreased, while their oxidized counterparts, oxidized glutathione (GSSG) and lysophosphatidylcholines (LysoPCs), increased substantially nih.gov. This shift pointed towards the induction of oxidative stress as a key mechanism of action, which was further confirmed by observing an accumulation of reactive oxygen species (ROS) nih.gov. Similarly, untargeted metabolomics has been used to analyze the effects of agents like amlodipine on non-small cell lung cancer cells, revealing significant alterations to the cellular metabolome that correlate with its anti-proliferative and anti-invasive properties dovepress.com. This approach is increasingly used not only to understand the mode of action of known drugs but also to screen for new bioactive secondary metabolites from natural sources with antiproliferative potential core.ac.ukresearchgate.net.

Table 3: Key Metabolomic Changes in Cancer Cells Following Antiproliferative Treatment
Metabolite/PathwayObserved ChangeCell LineInferred Mechanism
Glutathione (GSH)DecreasedMCF-7 (Breast Cancer)Induction of oxidative stress nih.gov.
Oxidized Glutathione (GSSG)IncreasedMCF-7 (Breast Cancer)Response to oxidative stress nih.gov.
Phosphatidylcholines (PCs)DecreasedMCF-7 (Breast Cancer)Lipid peroxidation due to oxidative stress nih.gov.
Lysophosphatidylcholines (LysoPCs)IncreasedMCF-7 (Breast Cancer)Membrane damage and altered lipid metabolism nih.gov.
General MetabolomeSignificant AlterationsA549 (Lung Cancer)Broad impact on cellular metabolism related to anti-proliferative effects dovepress.com.

Future Directions and Unaddressed Research Questions for Antiproliferative Agent 5

Exploration of Novel Therapeutic Targets and Pathways

The initial characterization of Antiproliferative Agent-5's mechanism of action is a foundational step. Future research must delve deeper to identify novel molecular targets and signaling pathways through which it exerts its effects. Techniques such as proteomics, genomics, and transcriptomics can be employed to create a comprehensive profile of the cellular changes induced by the compound.

A key area of exploration will be the identification of both primary and secondary targets. While the primary target may be responsible for the main antiproliferative effect, understanding the off-target effects is crucial for predicting potential side effects and for identifying opportunities for drug repurposing. Advanced computational modeling and molecular docking studies can aid in predicting binding affinities and interaction sites on various proteins.

Furthermore, investigating the impact of this compound on cancer cell metabolism, cell cycle regulation, and apoptosis is essential. For instance, studies have shown that some antiproliferative agents can interfere with signaling pathways that control cancer cell growth and survival. nih.gov A thorough understanding of these interactions will provide a more complete picture of the compound's therapeutic potential.

Development of Next-Generation this compound Derivatives with Enhanced Properties

Once the core structure and mechanism of this compound are understood, the next logical step is the rational design and synthesis of next-generation derivatives. The goal of this medicinal chemistry effort is to improve upon the properties of the parent compound, such as potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies will be pivotal in this phase. By systematically modifying different parts of the chemical scaffold, researchers can identify which functional groups are essential for activity and which can be altered to enhance desired properties. For example, the addition of specific side chains or the modification of the core ring structure could lead to derivatives with increased binding affinity for their target or reduced off-target toxicities.

The development of these new analogs should be guided by a clear set of objectives, such as overcoming potential drug resistance mechanisms or improving oral bioavailability. The synthesis of a library of derivatives will allow for a comprehensive screening cascade to identify lead candidates for further preclinical development. nih.govrsc.orgresearchgate.net

Refinement of Preclinical Models for Enhanced Translational Research

The successful translation of a novel anticancer agent from the laboratory to the clinic is highly dependent on the use of appropriate preclinical models. To enhance the predictive value of these studies for this compound and its derivatives, a move towards more clinically relevant models is necessary.

While traditional 2D cell culture models are useful for initial high-throughput screening, they often fail to recapitulate the complexity of a tumor microenvironment. Therefore, future research should incorporate more advanced models, such as 3D organoids, patient-derived xenografts (PDXs), and genetically engineered mouse models (GEMMs). These models better mimic the heterogeneity and drug response of human tumors.

Moreover, the development of robust biomarker strategies within these preclinical models will be critical for identifying patient populations most likely to respond to treatment with this compound. This will pave the way for a more personalized medicine approach in future clinical trials.

Integration with Emerging Biological Therapies in Preclinical Settings

The future of cancer treatment lies in combination therapies that target multiple pathways simultaneously. Therefore, a significant area of future research for this compound will be its integration with emerging biological therapies. This includes immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy, as well as other targeted agents.

Preclinical studies should be designed to investigate potential synergistic or additive effects when this compound is combined with these novel therapies. For example, it could be explored whether the compound can enhance the immunogenicity of tumors, making them more susceptible to immune-based treatments. bmj.com Understanding the molecular basis of these interactions will be key to designing rational and effective combination regimens.

These preclinical combination studies should be conducted in the advanced models mentioned in the previous section to ensure the findings are as clinically relevant as possible.

Addressing Current Limitations in Research Methodologies for this compound Studies

To ensure the robust and reproducible evaluation of this compound and its analogs, it is essential to address the current limitations in research methodologies. This includes the standardization of in vitro and in vivo assays to allow for better comparison of data across different studies and laboratories.

One of the major challenges in anticancer drug development is the poor water solubility of many compounds, which can hinder their therapeutic performance. iiarjournals.org Future research should focus on developing novel drug delivery systems and formulation strategies to improve the bioavailability of this compound.

Furthermore, the use of advanced imaging techniques and in silico modeling can provide deeper insights into the drug's mechanism of action and its effects in complex biological systems. mdpi.com Adopting these innovative methodologies will accelerate the research and development process and increase the likelihood of clinical success for novel antiproliferative agents.

Q & A

Q. What molecular mechanisms underlie Antiproliferative agent-5’s inhibition of gastric cancer cell proliferation?

this compound (compound 4o) primarily induces G2/M phase cell cycle arrest by disrupting cyclin-dependent kinase (CDK) activity and downregulating cyclin B1 expression. Methodologically, researchers should validate this using flow cytometry for cell cycle profiling and Western blotting to assess CDK1/cyclin B1 protein levels. Concurrently, its pro-autophagic effects can be confirmed via LC3-II puncta formation assays (immunofluorescence) and autophagy inhibitor studies (e.g., chloroquine) to distinguish autophagy’s role in cell death vs. survival .

Q. How should researchers design experiments to quantify ROS accumulation induced by this compound?

ROS levels can be measured using fluorescent probes like DCFH-DA or MitoSOX Red (for mitochondrial ROS). To ensure specificity, include negative controls (e.g., N-acetylcysteine pretreatment) and validate findings with antioxidant-response element (ARE)-luciferase reporters. Note that ROS thresholds may vary across cell lines; thus, dose-response curves and time-course experiments are critical to avoid overinterpretation of oxidative stress contributions .

Q. What in vitro models are appropriate for evaluating this compound’s efficacy?

Use gastric cancer cell lines (e.g., MKN-45, AGS) with high baseline proliferation rates. Employ 3D spheroid models to mimic tumor microenvironment heterogeneity. Standardize assays like MTT or colony formation with positive controls (e.g., cisplatin) and normalize results to baseline metabolic activity to mitigate batch effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in autophagy’s role (pro-survival vs. pro-death) in this compound’s mechanism?

Autophagy’s dual role requires context-specific analysis. Combine genetic knockdown (siRNA for ATG5/7) and pharmacological inhibitors (bafilomycin A1) with apoptosis assays (Annexin V/PI staining). For instance, if autophagy inhibition enhances cell death, it suggests a pro-survival role. Conversely, if cell death decreases, autophagy may act as a death executor. Multi-omics approaches (e.g., phosphoproteomics) can further dissect crosstalk between autophagy and apoptosis pathways .

Q. What strategies mitigate variability in this compound’s efficacy across preclinical models?

Address tumor heterogeneity using patient-derived xenografts (PDXs) or organoids. Optimize dosing schedules based on pharmacokinetic studies (e.g., plasma half-life via LC-MS). For in vivo models, stratify animals by tumor volume at baseline and include sham-treated controls. Report variability metrics (e.g., standard error of the mean) and use non-parametric statistical tests for skewed datasets .

Q. How should researchers validate target engagement of this compound in PI3K/Akt/mTOR pathways?

Use phospho-specific antibodies for Akt (Ser473) and mTOR (Ser2448) in Western blots. Pair this with kinase activity assays (e.g., ADP-Glo™ for PI3K) and compare to known inhibitors (e.g., rapamycin). To exclude off-target effects, employ CRISPR-Cas9 knockout models of key pathway components (e.g., PTEN-null cells) .

Q. What methodologies ensure reproducibility in ROS and autophagy measurements across labs?

Adopt standardized protocols from repositories like Zenodo or protocols.io . For ROS, calibrate fluorescent plate readers using H2O2 standards. For autophagy, use tandem mRFP-GFP-LC3 reporters to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta). Cross-validate findings with orthogonal methods (e.g., TEM for autophagic vesicles) .

Data Analysis & Reporting

Q. How should researchers address conflicting data on this compound’s cytotoxicity in normoxic vs. hypoxic conditions?

Replicate experiments under controlled oxygen levels (e.g., 5% O2 for hypoxia). Use transcriptomic profiling (RNA-seq) to identify hypoxia-inducible factor (HIF)-1α-regulated genes. Statistical approaches like multivariate ANOVA can isolate oxygen tension’s effect from batch variability. Transparently report environmental conditions in metadata .

Q. What statistical frameworks are recommended for dose-response studies of this compound?

Use nonlinear regression models (e.g., four-parameter log-logistic) to calculate IC50 values. For synergy studies (e.g., with cisplatin), apply the Chou-Talalay method (Combination Index). Include confidence intervals and bootstrap resampling to assess robustness. Open-source tools like GRmetrics (R package) streamline analysis .

Translational Challenges

Q. How can researchers optimize this compound’s therapeutic index in preclinical development?

Conduct toxicity screens in non-cancerous cell lines (e.g., HEK-293) and primary hepatocytes. In vivo, monitor body weight, organ histopathology, and serum biomarkers (ALT/AST). Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify safe dosing windows. Compare results to clinical analogs (e.g., everolimus) for benchmarking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.